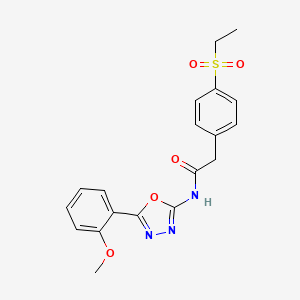

2-(4-(ethylsulfonyl)phenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 2-methoxyphenyl group and at position 2 with an acetamide moiety linked to a 4-(ethylsulfonyl)phenyl group. The ethylsulfonyl substituent enhances metabolic stability and polarity, while the 2-methoxyphenyl group contributes electron-donating effects and steric bulk.

Properties

IUPAC Name |

2-(4-ethylsulfonylphenyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S/c1-3-28(24,25)14-10-8-13(9-11-14)12-17(23)20-19-22-21-18(27-19)15-6-4-5-7-16(15)26-2/h4-11H,3,12H2,1-2H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVJPXDMLRIEBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(4-(ethylsulfonyl)phenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multi-step synthetic processes. Starting from basic precursors like ethylsulfonyl chloride, methoxybenzene, and acetamide, the key steps include nucleophilic substitution reactions and cyclization reactions under specific conditions.

Step 1: Nucleophilic substitution reaction involving ethylsulfonyl chloride and a suitable phenyl compound.

Step 2: Formation of the oxadiazole ring through cyclization, involving reagents like hydrazine hydrate.

Step 3: Coupling the resulting intermediate with 2-methoxyphenylacetyl chloride.

Industrial Production Methods: In industrial settings, the production methods involve scaling up the laboratory synthetic procedures with optimized reaction conditions and catalysts to ensure high yield and purity. The use of automated reactors and continuous flow chemistry techniques can significantly enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Oxidation reactions can modify the sulfonyl or phenyl groups, altering the compound's properties.

Reduction: Reduction of specific functional groups, such as the nitro group if present, to corresponding amines.

Substitution: Electrophilic or nucleophilic substitutions on the phenyl ring can introduce new functional groups, altering the compound's reactivity.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reactions: Alkyl halides, amines, under acidic or basic conditions.

Major Products Formed: The products vary based on the specific reaction. Oxidation typically yields sulfoxides or sulfones, reduction yields amines, and substitution can yield a variety of alkylated or functionalized products.

Scientific Research Applications

In Chemistry:

Used as a starting material for further organic synthesis.

Acts as a ligand in coordination chemistry.

In Biology:

Potential as a biochemical probe due to its structural complexity.

Investigated for its interactions with biological macromolecules.

In Medicine:

Explored for potential pharmaceutical applications.

Analyzed for its biological activity and therapeutic potential.

In Industry:

Utilized in the development of advanced materials.

Considered for applications in the synthesis of dyes and polymers.

Mechanism of Action

2-(4-(Ethylsulfonyl)phenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide exerts its effects primarily through interaction with specific molecular targets. The sulfonyl and oxadiazole groups may bind to enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to observable physiological effects.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

- Sulfonyl vs. Sulfanyl: The ethylsulfonyl group in the target compound is more electron-withdrawing and polar than sulfanyl groups in analogs (e.g., CDD-934506), improving metabolic stability but reducing lipophilicity .

Pharmacological Activity and Selectivity

Enzyme Inhibition :

- Tyrosinase Inhibition : Compounds like 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (IC₅₀ = 1.8 µM) highlight the role of bulky substituents (e.g., benzofuran) in enhancing activity . The target compound’s ethylsulfonyl group may compete with similar steric requirements.

- Lipoxygenase Inhibition : N-(5-Chloro-2-methoxyphenyl) derivatives exhibit potent activity (IC₅₀ < 1 µM), suggesting that chloro and methoxy substituents synergize for target binding .

Antimicrobial Activity :

Physicochemical Properties

Biological Activity

The compound 2-(4-(ethylsulfonyl)phenyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide represents a novel class of oxadiazole derivatives that have garnered attention in medicinal chemistry due to their diverse biological activities. Oxadiazoles are recognized for their potential in drug discovery, particularly in the development of agents with anticancer, anti-inflammatory, and neuroprotective properties.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex structure incorporating both an ethylsulfonyl group and an oxadiazole moiety. This structural configuration is believed to contribute significantly to its biological activity.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit substantial cytotoxic effects against various cancer cell lines. A study highlighted that modifications to the oxadiazole ring can enhance the anticancer properties of these compounds. For instance, derivatives with specific substituents showed IC50 values ranging from 12.8 µM to 99.2 µM against a panel of cancer cell lines, including human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (A549) .

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 (Colon Adenocarcinoma) | 12.8 - 99.2 |

| A549 (Lung Adenocarcinoma) | 33.9 - 40.1 |

| HeLa (Cervical Cancer) | 40.1 |

| MCF-7 (Breast Cancer) | 35.0 |

Inhibition of Cholinesterases

The compound has also been investigated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. Molecular docking studies suggest that the oxadiazole scaffold interacts effectively with the active sites of these enzymes, blocking substrate entry and demonstrating dual inhibition capabilities .

Neuroprotective Effects

In addition to its enzyme inhibition properties, this compound exhibits neuroprotective effects by reducing oxidative stress and preventing amyloid-beta aggregation, which is crucial in Alzheimer's pathology. In vivo studies have shown that certain derivatives can penetrate the blood-brain barrier, enhancing their therapeutic potential against neurodegenerative disorders .

Case Studies

- Cytotoxicity Study : A series of oxadiazole derivatives were tested for cytotoxicity against various cancer cell lines. The results demonstrated that compounds with specific functional groups exhibited enhanced activity compared to standard chemotherapeutics.

- Neuroprotection in Murine Models : In a murine model of Alzheimer's disease, the administration of oxadiazole derivatives resulted in significant reductions in amyloid plaque formation and improved cognitive function, highlighting their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.